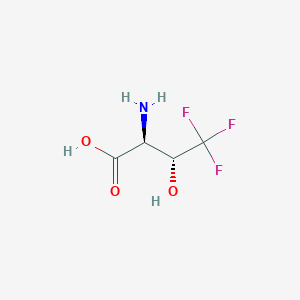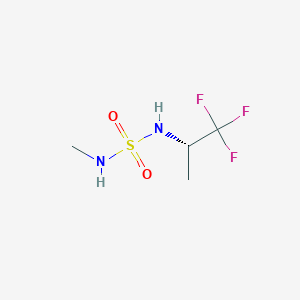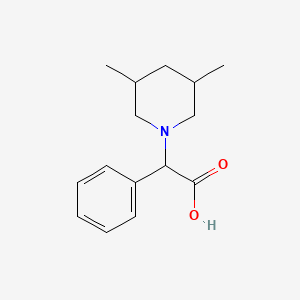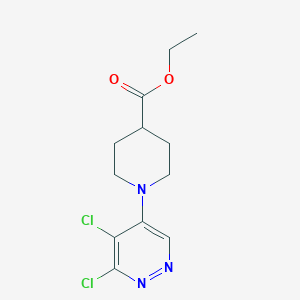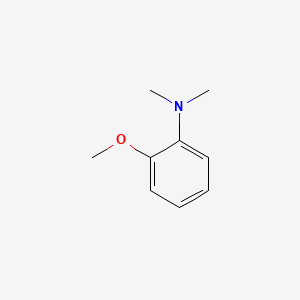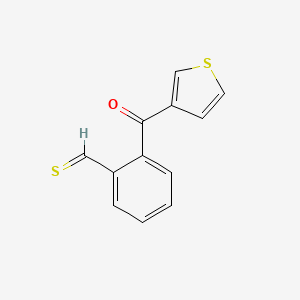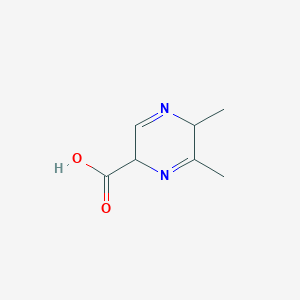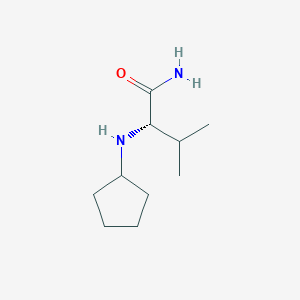
(2S)-2-(cyclopentylamino)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(cyclopentylamino)-3-methylbutanamide is a compound characterized by its unique structure, which includes a cyclopentyl group attached to an amino acid derivative. This compound is known for its potential therapeutic applications and is often studied for its role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclopentylamino)-3-methylbutanamide typically involves the reaction of cyclopentylamine with a suitable precursor, such as a protected amino acid derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction. The process may also involve steps like deprotection and purification to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(cyclopentylamino)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
(2S)-2-(cyclopentylamino)-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a modulator of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (2S)-2-(cyclopentylamino)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biochemical effects. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2S)-2-(cyclopentylamino)-3-methylbutanamide include:
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the unique combination of functional groups.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(2S)-2-(cyclopentylamino)-3-methylbutanamide |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(10(11)13)12-8-5-3-4-6-8/h7-9,12H,3-6H2,1-2H3,(H2,11,13)/t9-/m0/s1 |
Clave InChI |
DXQIFWLQMYFHCL-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC1CCCC1 |
SMILES canónico |
CC(C)C(C(=O)N)NC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


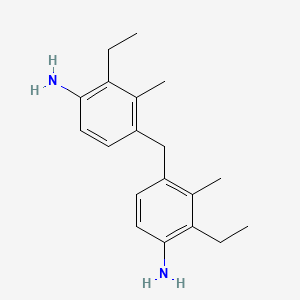
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
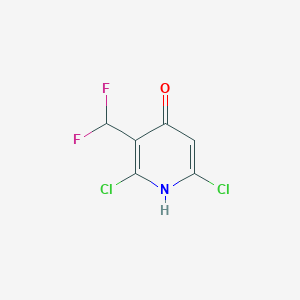
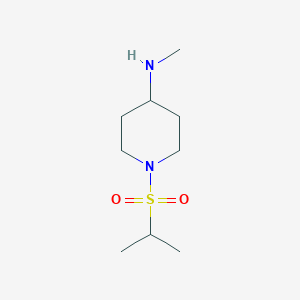
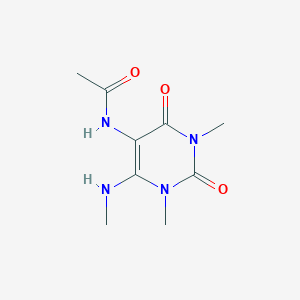
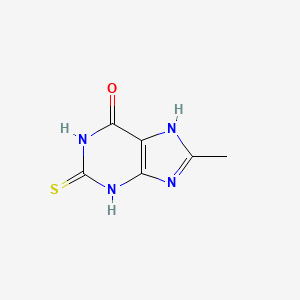
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
